Enhanced Thermal Stabilization of E. coli Transketolase Compared to 4-Fluoro-Phenylalanine
In a direct head-to-head comparison using site-specific incorporation at residue K316 of E. coli transketolase (TK), the variant containing 4-(trifluoromethyl)-L-phenylalanine (TK-tfm-Phe) exhibited a 7.5 °C increase in the thermal denaturation midpoint (Tm) relative to the wild-type enzyme [1]. In contrast, the variant labeled with 4-fluoro-phenylalanine (TK-4F-Phe) at the identical site did not show this increase in Tm; instead, it was characterized by a largely abolished aggregation phenotype when incubated at 50 °C [1]. This demonstrates a functional divergence in how these two structurally similar probes modulate protein stability from the same surface-exposed location.
| Evidence Dimension | Thermal Stability (ΔTm) |
|---|---|
| Target Compound Data | +7.5 °C |
| Comparator Or Baseline | 4-Fluoro-phenylalanine (4F-Phe) at same site |
| Quantified Difference | Target increased Tm by 7.5 °C; comparator did not increase Tm |
| Conditions | E. coli transketolase variant, site-specific incorporation at K316, assessed via thermal denaturation midpoint (Tm). |
Why This Matters
This demonstrates that 4-CF₃-Phe can impart thermal stabilization not achievable with 4-F-Phe, making it a preferred choice for engineering enzymes with enhanced thermostability for industrial biocatalysis.
- [1] Mukhopadhyay, A., et al. (2024). Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. Scientific Reports, 14(1), 28080. View Source
